molecular formula C12H7F4N3O B2390013 2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]methylene}malononitrile CAS No. 1020252-59-8

2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]methylene}malononitrile

Cat. No. B2390013
CAS RN: 1020252-59-8
M. Wt: 285.202
InChI Key: HCJDXBNBZUOAMC-UHFFFAOYSA-N
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Description

2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]methylene}malononitrile, commonly known as 2TFAM, is an organofluorine compound used in scientific research and laboratory experiments. It is a colorless, odorless, and non-toxic liquid which can be easily prepared from commercially available starting materials. 2TFAM is a versatile compound which can be used in many different applications, from synthesis to biochemical studies.

Scientific Research Applications

2TFAM has many applications in scientific research and laboratory experiments. It can be used as a reagent for the synthesis of fluorinated organic compounds, as a scavenger for oxygen and moisture, and as a catalyst for the formation of carbon-fluorine bonds. It is also used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, it can be used as a fluorescent probe for the detection of biological molecules such as proteins, nucleic acids, and carbohydrates.

Mechanism Of Action

2TFAM is an organofluorine compound which is capable of forming strong carbon-fluorine bonds. It can act as a Lewis acid, accepting electrons from nucleophiles and forming a covalent bond. This allows it to act as a catalyst for the formation of carbon-fluorine bonds. Additionally, 2TFAM can act as a scavenger for oxygen and moisture, preventing the oxidation of organic compounds.
Biochemical and Physiological Effects
2TFAM is a non-toxic, non-irritant compound which has no known adverse effects on human health. It is not absorbed through the skin or ingested, and thus poses no risk of toxicity. However, as with any chemical, it should be handled with care and protective equipment should be worn when working with it.

Advantages And Limitations For Lab Experiments

2TFAM has many advantages for use in laboratory experiments. It is a versatile compound which can be used for a variety of applications, from synthesis to biochemical studies. It is also non-toxic and non-irritant, making it safe to handle. Additionally, it is relatively inexpensive and can be easily prepared from commercially available starting materials. However, it has some limitations as well. It is not water soluble and therefore cannot be used in aqueous solutions. Additionally, it is not very stable and can decompose at high temperatures.

Future Directions

2TFAM has many potential future applications in scientific research and laboratory experiments. It could be used as a reagent for the synthesis of fluorinated organic compounds, as a catalyst for the formation of carbon-fluorine bonds, and as a fluorescent probe for the detection of biological molecules. Additionally, it could be used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Finally, it could be used as a scavenger for oxygen and moisture, preventing the oxidation of organic compounds.

Synthesis Methods

2TFAM can be synthesized by a nucleophilic substitution reaction between 3-(1,1,2,2-tetrafluoroethoxy)aniline and malononitrile in the presence of a base such as sodium hydride. The reaction is carried out at room temperature in a solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is typically complete within 1-2 hours. The product can then be isolated by filtration and recrystallized from methanol or ethyl acetate.

properties

IUPAC Name

2-[[3-(1,1,2,2-tetrafluoroethoxy)anilino]methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4N3O/c13-11(14)12(15,16)20-10-3-1-2-9(4-10)19-7-8(5-17)6-18/h1-4,7,11,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJDXBNBZUOAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(F)F)(F)F)NC=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]methylene}malononitrile

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